Allethrin

Description

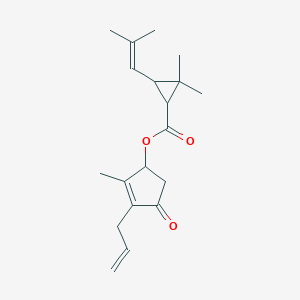

Allethrin is a cyclopropanecarboxylate ester. It has a role as a pyrethroid ester insecticide. It derives from a chrysanthemic acid.

Synthetic analogs of the naturally occurring insecticides cinerin, jasmolin, and pyrethrin. (From Merck Index, 11th ed)

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035180 | |

| Record name | Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID. | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98 | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C: | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9 | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-cis,trans-Allethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042534612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLETHRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X03II877M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

~4 °C | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Esbiothrin on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esbiothrin, a synthetic Type I pyrethroid insecticide, exerts its neurotoxic effects on insects by targeting the voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in the insect nervous system. Esbiothrin binds to the open state of the sodium channel, stabilizing this conformation and thereby inhibiting the channel's transition to the closed or inactivated states. This prolonged influx of sodium ions leads to membrane depolarization, repetitive neuronal firing, and ultimately paralysis and death of the insect. This guide provides a detailed overview of the molecular mechanism of Esbiothrin's action, a summary of relevant quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action

The primary molecular target of Esbiothrin is the α-subunit of the voltage-gated sodium channel in insects.[1][2] The α-subunit is a large transmembrane protein composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1] Esbiothrin, like other pyrethroids, modulates the gating kinetics of these channels.[1]

The key steps in Esbiothrin's mechanism of action are:

-

Binding to the Open State: Esbiothrin preferentially binds to the sodium channel when it is in the open, ion-conducting state.[3] This state-dependent binding is a hallmark of pyrethroid action.

-

Stabilization of the Open Channel: Upon binding, Esbiothrin stabilizes the open conformation of the channel, significantly slowing the rates of both deactivation (channel closing) and inactivation.[1]

-

Prolonged Sodium Influx: The stabilization of the open state leads to a persistent influx of sodium ions into the neuron.[1] This results in a characteristic "tail current" observed in electrophysiological recordings.[3]

-

Nerve Hyperexcitability: The prolonged depolarization of the neuronal membrane causes repetitive firing of action potentials.[4]

-

Paralysis and Death: The uncontrolled nerve firing leads to muscle tremors, paralysis, and ultimately the death of the insect.[5]

Esbiothrin is a mixture of stereoisomers of allethrin, with the [1R,trans;1S]-isomer (S-Bioallethrin) being a highly active component.[2][5][6] As a Type I pyrethroid, Esbiothrin does not possess the α-cyano group found in Type II pyrethroids, which generally results in a less pronounced prolongation of the sodium current compared to Type II compounds.[3]

Quantitative Data on Pyrethroid-Sodium Channel Interactions

| Compound | Channel Type | Preparation | Parameter | Value | Reference |

| S-bioallethrin | Rat Nav1.6 | Xenopus oocytes | % Modification (at 100 µM) | 5.7% (resting state) | |

| Tetramethrin | Bee (Apis mellifera) VGSC | Antennal Lobe Neurons | EC50 | 0.97 µM | [7] |

| Esfenvalerate | Bee (Apis mellifera) VGSC | Antennal Lobe Neurons | Not determined | - | [7] |

| Tetramethrin | Bee (Bombus terrestris) VGSC | Antennal Lobe Neurons | EC50 | 0.47 µM | [7] |

| Esfenvalerate | Bee (Bombus terrestris) VGSC | Antennal Lobe Neurons | Not determined | - | [7] |

Experimental Protocols

The primary technique for characterizing the effects of Esbiothrin and other pyrethroids on insect sodium channels is the two-electrode voltage clamp (TEVC) using Xenopus laevis oocytes as a heterologous expression system.[3][8]

Heterologous Expression of Insect Sodium Channels in Xenopus Oocytes

-

cRNA Preparation: The full-length cDNA encoding the insect sodium channel α-subunit (e.g., from the Drosophila melanogaster para gene) is subcloned into an appropriate expression vector.[1] Capped messenger RNA (cRNA) is then synthesized in vitro from the linearized plasmid DNA using a commercial transcription kit.[1]

-

Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular layer is removed by enzymatic digestion (e.g., with collagenase). Healthy, mature oocytes are selected for injection.

-

cRNA Injection: A defined amount of the insect sodium channel cRNA (typically in the nanogram range) is injected into the cytoplasm of each oocyte using a microinjection setup.[9] In many cases, cRNA for an insect-specific auxiliary subunit, such as TipE, is co-injected to enhance the expression and modulate the gating of the channel.[9]

-

Incubation: The injected oocytes are incubated for 2-7 days in a suitable medium (e.g., Barth's solution) to allow for the expression and insertion of the sodium channels into the oocyte membrane.[8]

Two-Electrode Voltage Clamp (TEVC) Recording

-

Setup: The TEVC setup consists of a recording chamber, two microelectrodes, a voltage-clamp amplifier, a data acquisition system, and a perfusion system for solution exchange.[3][10]

-

Electrode Preparation: Glass microelectrodes are pulled to a fine tip and filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode serves as the voltage-sensing electrode, and the other as the current-passing electrode.[11]

-

Oocyte Impalement: An oocyte expressing the insect sodium channels is placed in the recording chamber and impaled with both microelectrodes.[11]

-

Voltage Clamping: The voltage-clamp amplifier maintains the oocyte's membrane potential at a set holding potential (e.g., -80 mV) by injecting current through the current-passing electrode.[11]

-

Data Acquisition: The oocyte is subjected to a series of voltage steps (e.g., depolarizing pulses to various potentials) to elicit sodium currents, which are recorded by the amplifier.

-

Drug Application: Esbiothrin is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the external recording solution. The Esbiothrin-containing solution is perfused into the recording chamber.

-

Data Analysis: The effect of Esbiothrin on the sodium current is quantified by measuring changes in parameters such as the peak current amplitude, the rate of inactivation, and the amplitude and decay kinetics of the tail current upon repolarization. Dose-response curves can be generated by applying a range of Esbiothrin concentrations to determine EC50 or IC50 values.[7]

Visualizations

Signaling Pathway of Esbiothrin Action

References

- 1. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allethrins (EHC 87, 1989) [inchem.org]

- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allethrins - Wikipedia [en.wikipedia.org]

- 6. Allethrin (Ref: FMC 249) [sitem.herts.ac.uk]

- 7. Voltage-gated sodium channels from the bees Apis mellifera and Bombus terrestris are differentially modulated by pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

A Technical Guide to the Stereoisomers and Insecticidal Activity of Esbiothrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esbiothrin is a potent synthetic pyrethroid insecticide valued for its rapid knockdown effect against a broad spectrum of insect pests, particularly mosquitoes and houseflies.[1][2][3] It is a member of the allethrin group of insecticides, which are synthetic analogues of the natural insecticidal compounds, pyrethrins, found in Chrysanthemum flowers.[1] The insecticidal efficacy of pyrethroids is intrinsically linked to their stereochemistry. Allethrin possesses three chiral centers, resulting in a total of eight possible stereoisomers.[1][4]

Commercial allethrin is often a racemic mixture of all eight stereoisomers. However, specific formulations have been developed that are enriched with the more biologically active isomers. Esbiothrin is one such formulation, consisting of a mixture of two of the d-trans-allethrin isomers: the (1R,trans;1S)-isomer and the (1R,trans;1R)-isomer, in an approximate 3:1 ratio.[1] This enrichment significantly enhances its insecticidal potency compared to standard allethrin mixtures. This technical guide provides an in-depth analysis of the stereoisomers of Esbiothrin, their respective insecticidal activities, the experimental protocols for their evaluation, and the underlying mechanism of action.

Data Presentation: Insecticidal Activity of Allethrin Stereoisomers

The insecticidal activity of pyrethroids is highly dependent on the specific stereoisomer. The following table summarizes the relative toxicity of various allethrin isomers to houseflies (Musca domestica).

| Stereoisomer | Relative Toxicity (vs. Allethrin mix = 1) |

| d-trans | 3.73 |

| d-cis | 1.87 |

| l-trans | 0.07 |

| l-cis | 0.13 |

| d-allethrin | 2.80 |

Data sourced from a study on the relative toxicity of allethrin isomers to houseflies.

Experimental Protocols

Separation of Esbiothrin Stereoisomers

The separation of the stereoisomers of allethrin, including those found in Esbiothrin, is typically achieved using chiral high-performance liquid chromatography (HPLC) or capillary gas chromatography (GC).

a) Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation.

-

Instrumentation:

-

HPLC system with a pump, injector, column oven, and a UV or photodiode array (PDA) detector.

-

Chiral column (e.g., a cyclodextrin-based or Pirkle-type column).

-

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is commonly used. The exact ratio is optimized to achieve the best separation.

-

Procedure:

-

Prepare a standard solution of Esbiothrin in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate and temperature.

-

Inject the sample onto the column.

-

Monitor the elution of the isomers using the detector at a wavelength where the compounds absorb (typically around 230 nm).

-

The different stereoisomers will have distinct retention times, allowing for their identification and quantification by comparison with reference standards.

-

b) Capillary Gas Chromatography (GC)

-

Principle: This method separates the isomers based on their differential partitioning between a stationary phase in a long, narrow capillary column and a carrier gas. Chiral stationary phases can be used for enantiomeric separation.

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

A fused silica capillary column with a chiral stationary phase (e.g., a cyclodextrin derivative).

-

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Procedure:

-

Prepare a dilute solution of Esbiothrin in a volatile organic solvent (e.g., acetone or hexane).

-

Set the GC oven temperature program, injector temperature, and detector temperature.

-

Inject a small volume of the sample into the GC.

-

The isomers are separated as they travel through the column.

-

The detector records the signal for each eluting isomer, generating a chromatogram.

-

Insecticidal Bioassays

The insecticidal activity of Esbiothrin and its stereoisomers is determined through bioassays on target insects, such as mosquitoes (Aedes aegypti or Anopheles species) and houseflies (Musca domestica). The World Health Organization (WHO) provides standardized protocols for these tests.[5][6]

a) WHO Tube Test for Adult Mosquitoes

-

Principle: This assay assesses the susceptibility or resistance of adult mosquitoes to a specific insecticide by exposing them to insecticide-impregnated filter papers.[5][6]

-

Materials:

-

WHO test kits, including exposure tubes, holding tubes, and slide units.

-

Filter papers impregnated with a known concentration of the test insecticide (and a control with the solvent only).

-

A source of 2-5 day old, non-blood-fed female mosquitoes.[7]

-

-

Procedure:

-

Line the exposure tubes with the insecticide-impregnated papers and the control tubes with papers treated with the solvent.

-

Introduce 20-25 mosquitoes into each of the holding tubes.

-

Transfer the mosquitoes from the holding tubes to the exposure tubes and expose them for a defined period (typically 1 hour).

-

After the exposure period, transfer the mosquitoes back to the holding tubes, which are lined with clean paper.

-

Provide the mosquitoes with a 10% sugar solution.

-

Record knockdown at regular intervals during exposure and mortality at 24 hours post-exposure.

-

If control mortality is between 5% and 20%, the exposure mortality should be corrected using Abbott's formula. If control mortality is over 20%, the test is invalid.[7]

-

b) Topical Application Bioassay for Houseflies

-

Principle: This method determines the dose of an insecticide that is lethal to 50% of the test population (LD50) by applying a precise volume of the insecticide solution directly to the insect's body.

-

Materials:

-

A micro-applicator capable of delivering precise volumes (e.g., 1 microliter).

-

Solutions of the test insecticide in a volatile solvent (e.g., acetone) at various concentrations.

-

3-5 day old adult houseflies, immobilized by chilling or CO2 anesthesia.

-

-

Procedure:

-

Immobilize the houseflies.

-

Using the micro-applicator, apply a small, precise volume of the insecticide solution to the dorsal thorax of each fly.

-

A control group is treated with the solvent only.

-

Place the treated flies in holding containers with food and water.

-

Assess mortality at 24 hours post-treatment.

-

The LD50 value is calculated using probit analysis of the dose-response data.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: Disruption of Neuronal Signaling

The primary mode of action of Esbiothrin, like other pyrethroids, is the disruption of the insect's nervous system.[8][9] It targets the voltage-gated sodium channels in the neuronal membranes.[8][10][11]

Caption: Signaling pathway of Esbiothrin's insecticidal action.

Esbiothrin binds to the open state of the voltage-gated sodium channels, preventing their normal inactivation.[6][10] This leads to a prolonged influx of sodium ions, causing hyperexcitation of the neuron and repetitive firing of action potentials.[9] The sustained neuronal activity eventually leads to neurotransmitter depletion, resulting in paralysis (knockdown) and ultimately the death of the insect.[1]

Experimental Workflow: From Separation to Bioassay

The evaluation of the insecticidal activity of Esbiothrin's stereoisomers involves a systematic workflow, from the separation of the isomers to the final bioassay.

Caption: Experimental workflow for isomer separation and bioassay.

This workflow begins with the separation of the individual stereoisomers from an Esbiothrin sample using chiral chromatography. The isolated isomers are then used to prepare solutions of known concentrations for the bioassay. Test insects are exposed to these solutions, and the resulting knockdown and mortality rates are recorded. Finally, the data is statistically analyzed to determine the potency (e.g., LD50 or LC50) of each isomer, allowing for a direct comparison of their insecticidal activity.

Conclusion

Esbiothrin's enhanced insecticidal activity is a direct result of its enrichment with the more potent d-trans stereoisomers of allethrin. Understanding the specific contributions of each isomer to the overall efficacy is crucial for the development of more effective and selective insecticides. The experimental protocols outlined in this guide provide a framework for the separation and biological evaluation of these stereoisomers. The elucidation of the molecular mechanism of action, centered on the disruption of voltage-gated sodium channels, continues to guide research into insecticide resistance and the design of novel pest control agents. This technical guide serves as a foundational resource for researchers and professionals in the field of insecticide science and development.

References

- 1. Allethrins - Wikipedia [en.wikipedia.org]

- 2. choice-chem.com [choice-chem.com]

- 3. Esbiothrin 93%Tc Mosquito Coil Raw Material Insecticide Quick Knockdown - Esbiothrin 93%Tc and Pest Control [tangyunbiotech.en.made-in-china.com]

- 4. Allethrin (Ref: FMC 249) [sitem.herts.ac.uk]

- 5. Esbiothrin | 84030-86-4 | Benchchem [benchchem.com]

- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Esbiothrin

Introduction

Esbiothrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect against a broad spectrum of flying and crawling insects. It is a specific isomeric mixture of the broader synthetic pyrethroid, allethrin. Chemically, Esbiothrin is an ester, composed of a cyclopropanecarboxylic acid component, chrysanthemic acid, and an alcohol component, allethrolone. The industrial synthesis of Esbiothrin, therefore, hinges on the efficient production of these two key intermediates and their subsequent esterification.

This technical guide provides a detailed overview of the synthesis pathway of Esbiothrin, focusing on the preparation of its crucial intermediates. It includes experimental protocols derived from established literature and presents quantitative data in a structured format for researchers, scientists, and professionals in drug development and agrochemical industries.

Overall Synthesis Pathway

The synthesis of Esbiothrin can be logically divided into three primary stages:

-

Synthesis of the Acid Moiety: Preparation of (±)-trans-Chrysanthemic acid.

-

Synthesis of the Alcohol Moiety: Preparation of (±)-Allethrolone.

-

Final Esterification: Coupling of Chrysanthemic acid and Allethrolone to yield Esbiothrin.

The overall logical relationship is depicted in the following diagram.

Caption: High-level overview of the Esbiothrin synthesis strategy.

Stage 1: Synthesis of Key Intermediate: (±)-trans-Chrysanthemic Acid

One common and well-documented laboratory synthesis of chrysanthemic acid is based on the method originally reported by Martel and Huynh.[1] This convergent synthesis assembles the target molecule from simple, readily available starting materials.[1][2]

Experimental Protocol: Synthesis of (±)-trans-Chrysanthemic Acid

This synthesis involves the preparation of two key fragments that are combined to form the cyclopropane ring.

Part A: Preparation of 3-Methyl-2-butenyl-p-tolyl sulfone

-

Preparation of 3-Methyl-2-butenyl Bromide: 2-Methyl-3-buten-2-ol is treated with 48% hydrobromic acid. The resulting bromide is extracted and used in the next step.

-

Reaction with Sodium p-toluenesulfinate: The bromide is reacted with sodium p-toluenesulfinate in a suitable solvent like dimethylformamide (DMF) to yield 3-methyl-2-butenyl-p-tolyl sulfone via an SN2 reaction.

Part B: Preparation of Ethyl 2-bromo-3-methyl-2-butenoate

-

Bromination of 3-Methyl-2-butenoic acid: 3-Methyl-2-butenoic acid is brominated using a suitable brominating agent.

-

Esterification: The resulting bromoacid is esterified with ethanol under acidic conditions to yield the target ethyl ester.

Part C: Cyclopropanation and Hydrolysis

-

Base-catalyzed Cyclopropanation: The sulfone from Part A and the bromoester from Part B are reacted in the presence of a strong base, such as sodium ethoxide in an inert solvent. The base abstracts a proton from the sulfone, creating a carbanion that attacks the bromoester, leading to the formation of the cyclopropane ring.

-

Saponification: The resulting ethyl trans-chrysanthemate is hydrolyzed using an aqueous base (e.g., sodium hydroxide) to form the sodium salt of the acid.[3]

-

Acidification: The reaction mixture is acidified with a mineral acid (e.g., sulfuric acid), and the trans-chrysanthemic acid is extracted with an organic solvent like toluene.[3] The final product is purified by vacuum distillation.

Data Presentation: Chrysanthemic Acid Synthesis

| Step | Product | Starting Materials | Typical Yield (%) | Physical Properties |

| A | 3-Methyl-2-butenyl-p-tolyl sulfone | 2-Methyl-3-buten-2-ol, Sodium p-toluenesulfinate | ~60-70% | White solid |

| B | Ethyl 2-bromo-3-methyl-2-butenoate | 3-Methyl-2-butenoic acid, Ethanol | ~60-70% | Liquid |

| C | (±)-trans-Chrysanthemic acid | Sulfone (A), Bromoester (B) | ~55-65% | B.P. 122-130°C/3.3 mmHg[3] |

Stage 2: Synthesis of Key Intermediate: (±)-Allethrolone

Allethrolone (2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one) is the alcohol component of Esbiothrin. Its synthesis involves the construction of the five-membered cyclopentenolone ring. Several synthetic routes have been developed.[4][5]

Experimental Protocol: Synthesis of (±)-Allethrolone from a Furan Precursor[6]

-

Reaction Setup: A 2-allyl-5-methyl-furan derivative (e.g., 2-allyl-2,5-dimethoxy-5-methyl-2,5-dihydrofuran) is added to a dioxane/water mixture.

-

Stabilization: A small amount of hydroquinone is added as a polymerization inhibitor.

-

Rearrangement: A phosphate buffer solution is added, and the mixture is refluxed for approximately 90 minutes. This acidic condition catalyzes the rearrangement of the furan ring into the cyclopentenolone structure.

-

Work-up and Purification: After cooling, water is added, and the solution is saturated with sodium chloride. The product is extracted with diethyl ether.

-

Isolation: The combined ether layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield pure (±)-Allethrolone.[6]

Data Presentation: Allethrolone Synthesis

| Step | Product | Starting Materials | Typical Yield (%) | Physical Properties |

| 1 | (±)-Allethrolone | 2-allyl-5-methyl-furan derivative | ~45% | Oily Liquid |

Stage 3: Final Esterification to Esbiothrin

The final step in the synthesis is the esterification of chrysanthemic acid with allethrolone. To facilitate this reaction, chrysanthemic acid is typically converted to a more reactive derivative, such as an acid chloride.[7]

Experimental Protocol: Esterification

-

Activation of Chrysanthemic Acid: (±)-trans-Chrysanthemic acid is reacted with an excess of thionyl chloride (SOCl2) with gentle heating (e.g., 50-60°C) for several hours. The excess thionyl chloride is then removed under reduced pressure to yield crude chrysanthemoyl chloride.[7]

-

Esterification Reaction: The crude chrysanthemoyl chloride is dissolved in a dry, inert solvent (e.g., toluene or dichloromethane). To this solution, (±)-Allethrolone and a tertiary amine base (e.g., pyridine or triethylamine) are added, typically at a reduced temperature (0-5°C) to control the reaction. The mixture is stirred for several hours at room temperature.[7]

-

Work-up: The reaction mixture is quenched by adding dilute hydrochloric acid and partitioned with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude Esbiothrin is purified, often by vacuum distillation or chromatography, to yield a clear, viscous liquid.[8]

Data Presentation: Final Product

| Product | Chemical Name | CAS No. | Molecular Weight | Purity |

| Esbiothrin | (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | 84030-86-4 | 302.4 g/mol | Typically >93% |

Visualization of the Synthesis Pathway

The following diagram illustrates the detailed chemical transformations from starting materials to the final product, Esbiothrin.

Caption: Detailed synthesis pathway of Esbiothrin showing key intermediates.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. scribd.com [scribd.com]

- 3. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]

- 4. A new synthesis of allethrolone. | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. prepchem.com [prepchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Esbiothrin | 84030-86-4 | Benchchem [benchchem.com]

Esbiothrin's Mode of Action in the Insect Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Molecular Target: The Voltage-Gated Sodium Channel

The principal site of action for Esbiothrin and other pyrethroid insecticides is the voltage-gated sodium channel (VGSC), a transmembrane protein crucial for the initiation and propagation of action potentials in insect neurons.[1][2][10][3][4][5][6][7][8][9] These channels are responsible for the rapid influx of sodium ions that depolarizes the neuronal membrane during nerve signaling.

Mechanism of Action

Esbiothrin binds to a specific site on the α-subunit of the VGSC.[7][9][11] This binding modifies the gating kinetics of the channel, specifically by slowing both the activation and inactivation processes. The most significant effect is the prolongation of the channel's open state.[2][5][8] This delayed closing allows for a persistent influx of sodium ions into the neuron, leading to a state of hyperexcitability. The neuron is unable to repolarize, resulting in a barrage of uncontrolled nerve impulses. This continuous firing disrupts normal nerve function, causing tremors, convulsions, and ultimately, paralysis and death of the insect.

State-Dependent Binding

The interaction of pyrethroids with VGSCs is state-dependent, with a preferential binding to the open conformation of the channel.[1][6][11] This means that the insecticide's binding and subsequent modification of the channel are enhanced by neuronal activity. Repetitive firing of neurons increases the likelihood of the channels being in the open state, thus facilitating the binding of Esbiothrin and amplifying its toxic effect.

Quantitative Data on Pyrethroid Efficacy

While specific LC50 (lethal concentration, 50%) and KD (dissociation constant) values for Esbiothrin against key insect vectors like Musca domestica, Aedes aegypti, and Blattella germanica were not identified in the conducted searches, the following table summarizes representative data for other pyrethroids to illustrate their general potency. This data is crucial for understanding the dose-dependent effects and for comparative analysis in insecticide development.

| Insecticide | Insect Species | Parameter | Value | Reference |

| Deltamethrin | Blattella germanica | LD50 | 8.56 ppm | [5] |

| Permethrin | Musca domestica | LD50 | >30 µ g/fly (Resistant) | [2] |

| Cypermethrin | Aedes aegypti | LC50 | 0.00035 ppm | [12] |

| Bioallethrin | Aedes aegypti | LC50 | Increased toxicity at 20°C vs 30°C | [13] |

Note: The efficacy of pyrethroids can be influenced by factors such as insect strain (resistance), temperature, and the specific experimental conditions.

Experimental Protocols for Studying Esbiothrin's Mode of Action

The investigation of Esbiothrin's effects on the insect nervous system relies heavily on electrophysiological techniques. These methods allow for the direct measurement of ion channel activity and the effects of the insecticide on neuronal function.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying the effects of insecticides on specific ion channels in a controlled environment.

Methodology:

-

Preparation of Oocytes: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the insect voltage-gated sodium channel of interest. This leads to the expression of functional channels on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the channels is placed in a recording chamber and perfused with a specific ionic solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.

-

The voltage clamp amplifier maintains the membrane potential at a set holding potential.

-

Depolarizing voltage steps are applied to activate the sodium channels, and the resulting ionic currents are recorded.

-

-

Application of Esbiothrin: Esbiothrin is introduced into the perfusion solution at various concentrations.

-

Data Analysis: The effects of Esbiothrin on the sodium current are quantified by measuring changes in peak current amplitude, and the kinetics of channel opening and closing. A characteristic finding for pyrethroids is the appearance of a large, slow-decaying "tail current" upon repolarization, representing the prolonged opening of the modified channels.

Patch-Clamp Technique on Cultured Insect Neurons

This high-resolution technique allows for the study of single ion channels or the overall electrical activity of an individual neuron.

Methodology:

-

Neuron Culture: Neurons are dissociated from the desired insect species (e.g., from embryonic or larval stages) and cultured in a suitable medium.

-

Electrophysiological Recording (Whole-Cell Configuration):

-

A glass micropipette with a very fine tip is brought into contact with the membrane of a cultured neuron.

-

A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.

-

The membrane patch within the pipette is ruptured, allowing for electrical access to the entire cell.

-

The amplifier can be used in either voltage-clamp mode (to measure ionic currents) or current-clamp mode (to measure changes in membrane potential and action potential firing).

-

-

Application of Esbiothrin: Esbiothrin is applied to the neuron via the bath solution or through a perfusion system.

-

Data Analysis:

-

In voltage-clamp mode, the effects of Esbiothrin on the sodium current are analyzed similarly to the TEVC method.

-

In current-clamp mode, the effects on neuronal excitability are observed, such as the induction of repetitive firing, membrane depolarization, and eventual blockade of action potentials.

-

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the mode of action of Esbiothrin, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of Esbiothrin's neurotoxic action.

Caption: Experimental workflow for electrophysiological analysis.

Conclusion

Esbiothrin's mode of action is a well-defined process centered on the disruption of voltage-gated sodium channels in the insect nervous system. By prolonging the open state of these channels, Esbiothrin induces a cascade of events leading from neuronal hyperexcitability to paralysis and death. The detailed understanding of this mechanism, facilitated by powerful electrophysiological techniques, is fundamental for the development of novel and more selective insecticides, as well as for managing insecticide resistance. Further research to obtain specific quantitative data for Esbiothrin against a wider range of insect pests will be invaluable for refining its application and for the continued development of effective pest control strategies.

References

- 1. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. insectarios.com.ar [insectarios.com.ar]

- 3. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of lethal and sublethal doses: Comparative toxicity of three commonly used pesticides on Blattella germanica, an important allergen and vector of pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insecticide Resistance-Susceptibility Tests with German Cockroaches (Blattella germanica Linnaeus) in Puerto Rico | The Journal of Agriculture of the University of Puerto Rico [revistas.upr.edu]

- 8. Effect of temperature on the toxicities of ten pyrethroids to German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielosp.org [scielosp.org]

- 13. Toxicity of pyrethroids to Aedes aegypti larvae in relation to temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Insecticide: A Technical Guide to the Discovery and Development of Esbiothrin

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Esbiothrin is a synthetic pyrethroid insecticide, prized for its rapid knockdown effect against a broad spectrum of flying and crawling insects. As a key active ingredient in numerous household and public health pest control products, its development marks a significant milestone in the evolution of insecticides from natural pyrethrins. This technical guide provides a comprehensive overview of the discovery and development history of Esbiothrin, detailing its synthesis, mechanism of action, and toxicological profile.

From Natural Pyrethrum to Synthetic Pyrethroids: A Historical Perspective

The journey to Esbiothrin began with the study of natural pyrethrins, extracts from the chrysanthemum flower (Tanacetum cinerariaefolium), which have been used as insecticides for centuries. While effective, natural pyrethrins are susceptible to degradation by light and heat, limiting their residual activity. This prompted chemists to develop more stable synthetic analogs, known as pyrethroids.

A pivotal moment in this endeavor was the synthesis of allethrin in 1949 by Milton S. Schechter and his team at the U.S. Department of Agriculture (USDA).[1] Allethrin, a complex mixture of eight stereoisomers, demonstrated potent insecticidal activity. Subsequent research focused on isolating and synthesizing the most active of these isomers to enhance efficacy.

The Emergence of Esbiothrin

Through extensive research, it was discovered that the insecticidal activity of the allethrin isomers varied significantly. The d-trans-chrysanthemate ester of d-allethrolone was identified as a particularly potent combination. This led to the development of enriched isomeric mixtures. Esbiothrin is one such mixture, consisting of the d-trans isomers of allethrin. It is also referred to as d-trans-allethrin.

Synthesis of Esbiothrin

The synthesis of Esbiothrin involves the esterification of d-trans-chrysanthemic acid with d-allethrolone. The industrial production of pyrethroids has evolved to allow for the stereoselective synthesis of the desired isomers, maximizing the insecticidal potency of the final product.

Experimental Protocol: Synthesis of d-trans-allethrin (Esbiothrin)

The following is a general laboratory-scale protocol for the synthesis of d-trans-allethrin. Industrial processes may vary.

Materials:

-

d-allethrolone

-

d-trans-chrysanthemoyl chloride

-

Anhydrous toluene

-

Pyridine (or another suitable acid scavenger)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve d-allethrolone in anhydrous toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add pyridine to the cooled solution.

-

Slowly add a solution of d-trans-chrysanthemoyl chloride in anhydrous toluene to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by thin-layer chromatography).

-

Quench the reaction by adding dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude d-trans-allethrin.

-

The crude product can be further purified by column chromatography if necessary.

Mechanism of Action: Targeting the Insect Nervous System

Esbiothrin, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[2] These channels are crucial for the propagation of nerve impulses.

Esbiothrin binds to the open state of the sodium channels, preventing their closure. This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and ultimately leading to paralysis and death of the insect. The binding site for pyrethroids is thought to be located in a hydrophobic pocket formed by helices from different domains of the sodium channel protein.[3][4]

Signaling Pathway Diagram

References

Esbiothrin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Esbiothrin in various organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes available quantitative data, presents a detailed experimental protocol for solubility determination, and illustrates the primary signaling pathway associated with Esbiothrin's mechanism of action.

Quantitative Solubility Data

| Organic Solvent | Quantitative Solubility of Bioallethrin (at 20°C) | Inferred Solubility of Esbiothrin |

| Acetone | Completely miscible[1] | Miscible |

| Ethanol | Completely miscible[1] | Miscible |

| Chloroform | Completely miscible[1] | Miscible |

| Ethyl Acetate | Completely miscible[1] | Miscible |

| Hexane | Completely miscible[1] | Miscible |

| Toluene | Completely miscible[1] | Miscible |

| Dichloromethane | Completely miscible[1] | Miscible |

Note: The data presented is for Bioallethrin, a stereoisomeric mixture of allethrin, and is used as a strong surrogate for Esbiothrin, which is also an isomeric mixture of allethrin.[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the solubility of Esbiothrin in organic solvents. This method is adapted from the OECD Guideline 105 "Water Solubility," specifically the "Flask Method," which is suitable for substances with high solubility.[4][5][6]

Principle

A supersaturated solution of Esbiothrin in the selected organic solvent is prepared and allowed to equilibrate at a constant temperature. After equilibration, the solid and liquid phases are separated, and the concentration of Esbiothrin in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8]

Materials and Equipment

-

Esbiothrin (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or GC system with a suitable detector (e.g., UV or ECD)

Procedure

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of Esbiothrin to a glass flask containing a known volume of the organic solvent. The exact amount of excess will depend on the expected high solubility.

-

Place a magnetic stir bar in the flask, stopper it, and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours). Samples are taken at these time points, and equilibrium is considered reached when consecutive measurements are consistent.

-

-

Phase Separation:

-

After equilibration, stop the stirring and allow the undissolved Esbiothrin to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at a high speed.

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

-

Sample Preparation for Analysis:

-

Filter the withdrawn supernatant through a syringe filter compatible with the organic solvent to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analytical Determination:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Esbiothrin.

-

Prepare a calibration curve using standard solutions of Esbiothrin in the same solvent to quantify the concentration in the sample.

-

Data Analysis and Reporting

-

Calculate the solubility of Esbiothrin in the organic solvent, expressed in g/100 mL or other appropriate units.

-

The report should include the test substance details, the organic solvent used, the experimental temperature, the equilibration time, the analytical method used, the calibration curve, and the final solubility value with standard deviation.

Signaling Pathway of Esbiothrin

The primary mechanism of action of pyrethroid insecticides like Esbiothrin is the disruption of the normal functioning of the nervous system in insects.[9] This is achieved by targeting voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.[3][10]

The binding of Esbiothrin to the voltage-gated sodium channels prolongs their open state, leading to a continuous influx of sodium ions into the neuron. This disrupts the normal generation and propagation of action potentials, causing repetitive nerve discharges. The resulting hyperexcitability of the nervous system ultimately leads to paralysis and death of the insect. Some studies also suggest that pyrethroids may affect other targets, such as voltage-gated calcium and chloride channels, and modulate signaling pathways involving protein kinases and phosphatases, which could contribute to their overall neurotoxic effects.[10][11] Furthermore, some pyrethroids have been shown to have endocrine-disrupting potential by interacting with hormone receptors or their signaling pathways.[12]

References

- 1. Bioallethrin (UK PID) [inchem.org]

- 2. Allethrins (EHC 87, 1989) [inchem.org]

- 3. Bioallethrin | C19H26O3 | CID 15558638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OECD 105 - Phytosafe [phytosafe.com]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]